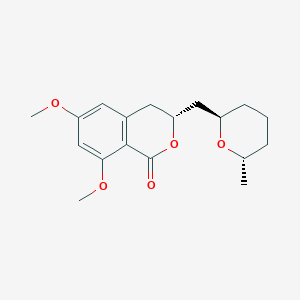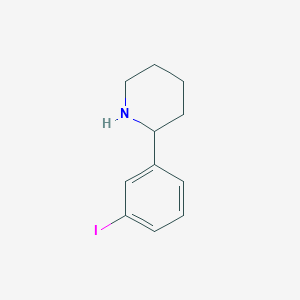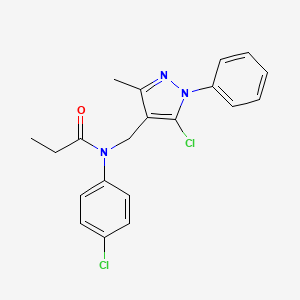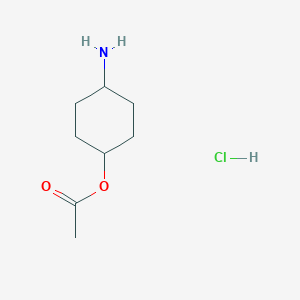![molecular formula C18H17NO4 B13419998 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is an organic compound with the molecular formula C18H17NO4. It is known for its unique structure, which includes a butanoic acid backbone with an amino group substituted by a 2-oxo-1,2-diphenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between glyoxylic acid and a methyl ketone derivative. This reaction can be facilitated by microwave-assisted techniques, which provide the desired product in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound.
化学反応の分析
Types of Reactions
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Oxo-4-[(1-phenylethyl)amino]-2-butenoic acid: Similar structure but with a different substituent on the amino group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a benzopyran ring instead of the diphenylethyl group.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Features a furan ring and a phenyl group.
Uniqueness
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of oxo and amino groups, along with the diphenylethyl substituent, makes it a valuable compound for various research applications.
特性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]butanoic acid |
InChI |
InChI=1S/C18H17NO4/c20-15(11-12-16(21)22)19-17(13-7-3-1-4-8-13)18(23)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,20)(H,21,22) |
InChIキー |
DWTJSWZBVRWCKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)









![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)


